molecular formula C8H9N3O B6270671 1-azido-2-(methoxymethyl)benzene CAS No. 1247377-50-9

1-azido-2-(methoxymethyl)benzene

Cat. No.: B6270671
CAS No.: 1247377-50-9
M. Wt: 163.2
InChI Key:
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Description

1-Azido-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9N3O. It is characterized by the presence of an azido group (-N3) attached to a benzene ring, along with a methoxymethyl group (-CH2OCH3).

Preparation Methods

The synthesis of 1-azido-2-(methoxymethyl)benzene typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Azido-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazoles, while reduction reactions yield corresponding amines.

Scientific Research Applications

1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(methoxymethyl)benzene in chemical reactions primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

1-Azido-2-(methoxymethyl)benzene can be compared with other azido-substituted benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

1247377-50-9

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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